molecular formula C15H22BNO3 B1398901 N,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1233526-90-3

N,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B1398901
CAS RN: 1233526-90-3
M. Wt: 275.15 g/mol
InChI Key: CAPYHNBFWNGYTL-UHFFFAOYSA-N
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Description

N,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, also known as DMB, is an organic compound that has become increasingly popular among scientists for its wide range of uses in scientific research. DMB is a relatively new synthetic compound, first synthesized in 2016, that has been used in a variety of research applications, including organic synthesis, catalysis, and as a reagent. This compound has been shown to have several unique properties that make it an ideal choice for scientific research, such as its high solubility in organic solvents, its ability to act as a catalyst, and its ability to act as a reagent.

Scientific Research Applications

1. Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands, including compounds related to N,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, are used to measure amyloid in vivo in the brains of Alzheimer's patients. PET amyloid imaging techniques represent a breakthrough in understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain. This advancement enables early detection of Alzheimer's disease and is pivotal in evaluating new anti-amyloid therapies (Nordberg, 2007).

2. Therapeutic Applications of Benzoxaborole Compounds

Benzoxaborole, a boron-heterocyclic scaffold related to this compound, has a broad spectrum of applications in medicinal chemistry. Benzoxaborole derivatives have been discovered as new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. The versatility and drug-like properties of benzoxaborole compounds have led to clinical use and further investigation in various phases of clinical trials (Nocentini, Supuran, & Winum, 2018).

3. Benzoxaboroles in Supramolecular Chemistry

Benzoxaboroles, derivatives of phenylboronic acids including structures similar to this compound, have gained importance in supramolecular chemistry due to their exceptional properties and wide applications. They are used as building blocks and protecting groups in organic synthesis and exhibit biological activity. Their ability to bind hydroxyl compounds enables applications as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009).

4. Benzoxaboroles in Nanotechnology and Biomedical Applications

Benzene-1,3,5-tricarboxamides (BTAs), including structures related to this compound, are utilized in various scientific disciplines, including nanotechnology and biomedical applications. The self-assembly of BTAs into nanometer-sized rod-like structures is essential in these fields. Moreover, their multivalent nature drives applications in the biomedical field (Cantekin, de Greef, & Palmans, 2012).

Mechanism of Action

Target of Action

Boronic acid derivatives like this compound are often used in suzuki-miyaura cross-coupling reactions . They can act as a source of boron, which can form bonds with carbon in the presence of a palladium catalyst .

Mode of Action

The compound likely interacts with its targets through a process known as borylation, where a boron atom is added to an organic molecule . This can result in changes to the structure and properties of the target molecule, potentially altering its function or reactivity.

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling reactions, the compound could be involved in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. In the case of Suzuki-Miyaura cross-coupling reactions, the result would be the formation of a new carbon-carbon bond .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of N,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. For instance, the compound is stored under inert gas and should be protected from light and air . These precautions suggest that the compound may be sensitive to oxidation or other forms of degradation.

properties

IUPAC Name

N,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-10-9-11(7-8-12(10)13(18)17-6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPYHNBFWNGYTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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